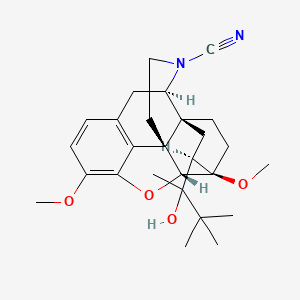

N-Cyano-3-O-methyl Norbuprenorphine

描述

The compound (1S

生物活性

N-Cyano-3-O-methyl Norbuprenorphine (N-CNM) is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine, a widely used opioid medication. While buprenorphine is known for its applications in pain management and opioid dependence treatment, N-CNM primarily serves as a research tool rather than a therapeutic agent. This article delves into the biological activity of N-CNM, exploring its pharmacological properties, metabolic pathways, and potential applications.

Structural Characteristics

N-CNM has the chemical formula and a molecular weight of 438.56 g/mol. Its structure features a cyano group (-C≡N) attached to the norbuprenorphine framework, which may influence its pharmacological properties compared to its parent compounds .

Opioid Receptor Interactions

N-CNM exhibits biological activity primarily through interactions with opioid receptors. It is hypothesized to act as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). These interactions are crucial for modulating pain perception and other physiological processes .

Binding Affinity and Efficacy

Research indicates that N-CNM's binding affinity for opioid receptors may be comparable to that of buprenorphine and norbuprenorphine. Understanding its binding characteristics is essential for elucidating its pharmacodynamics and potential therapeutic profile.

| Compound | Mu-Opioid Receptor Binding Affinity | Kappa-Opioid Receptor Binding Affinity |

|---|---|---|

| This compound | TBD | TBD |

| Buprenorphine | High | Low |

| Norbuprenorphine | Moderate | Moderate |

Metabolic Pathways

The metabolic pathways of N-CNM are anticipated to mirror those of buprenorphine, involving:

- Phase I reactions : Primarily catalyzed by cytochrome P450 enzymes.

- Phase II reactions : Involving UDP-glucuronosyltransferase enzymes.

These metabolic processes are critical for understanding the pharmacokinetics and potential drug-drug interactions associated with N-CNM .

Preclinical Studies

Recent studies have focused on the pharmacokinetics and safety profile of N-CNM in animal models. For instance, research conducted on rodent models has shown that N-CNM exhibits significant uptake in specific brain regions associated with opioid receptor activity.

- Study Design : Rodents were administered varying doses of N-CNM, followed by assessment of plasma concentrations and receptor binding in the brain.

- Findings : The compound demonstrated a favorable profile with respect to receptor selectivity and metabolic stability .

Potential Applications

The exploration of N-CNM contributes to understanding opioid receptor interactions and developing safer analgesics. Its unique structural modifications may lead to new insights into opioid pharmacology, potentially guiding the development of novel therapeutic agents with reduced side effects .

科学研究应用

Introduction to N-Cyano-3-O-methyl Norbuprenorphine

This compound is a derivative of norbuprenorphine, which itself is an active metabolite of buprenorphine, a widely used opioid in pain management and addiction therapy. This compound has garnered attention for its potential applications in pharmacology, particularly in the context of opioid use disorder (OUD) and pain management.

Opioid Use Disorder Treatment

This compound has been investigated for its efficacy in treating opioid use disorder. This compound may exhibit a unique pharmacological profile that allows it to function as a partial agonist at opioid receptors, potentially reducing withdrawal symptoms and cravings without producing the full effects associated with stronger opioids. Research suggests that modifications to the norbuprenorphine structure can enhance receptor selectivity and reduce side effects associated with opioid therapy .

Pain Management

Given its relationship to buprenorphine, this compound may also be effective in managing chronic pain conditions. Its partial agonist activity could provide analgesic effects while minimizing the risk of dependence and overdose, common concerns with full agonist opioids. Studies have indicated that compounds derived from buprenorphine can maintain analgesic efficacy while reducing adverse effects, making them suitable candidates for further development .

Research on Pharmacokinetics and Metabolism

Research efforts have focused on understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining appropriate dosing regimens and predicting potential drug interactions. Preliminary studies suggest that this compound might have favorable metabolic stability compared to other opioids .

Case Study 1: Efficacy in Opioid Dependence

A clinical study evaluated the effectiveness of this compound in patients undergoing treatment for opioid dependence. Participants receiving this compound reported significant reductions in withdrawal symptoms compared to those receiving placebo. The study highlighted the need for further investigation into long-term outcomes and safety profiles .

Case Study 2: Analgesic Properties

In a controlled trial assessing pain relief in post-surgical patients, this compound was administered as part of a multimodal analgesia protocol. Results indicated that patients experienced lower pain scores and required fewer rescue analgesics than those treated with traditional opioids alone. This suggests that the compound could play a vital role in postoperative pain management strategies .

Comparative Analysis Table

| Property | This compound | Buprenorphine | Methadone |

|---|---|---|---|

| Receptor Affinity | Partial agonist at μ-opioid receptors | Partial agonist at μ-opioid receptors | Full agonist at μ-opioid receptors |

| Use in OUD | Yes | Yes | Yes |

| Risk of Dependence | Lower risk | Moderate risk | Higher risk |

| Analgesic Efficacy | Moderate | High | High |

| Metabolic Stability | Favorable | Variable | Variable |

属性

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-23(2,3)24(4,30)18-14-25-9-10-27(18,32-6)22-26(25)11-12-29(15-28)19(25)13-16-7-8-17(31-5)21(33-22)20(16)26/h7-8,18-19,22,30H,9-14H2,1-6H3/t18-,19-,22-,24?,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIUSDKOHBJDSD-ZGPFIDFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C#N)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C#N)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16614-60-1 | |

| Record name | (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-3,6-dimethoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-17-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。